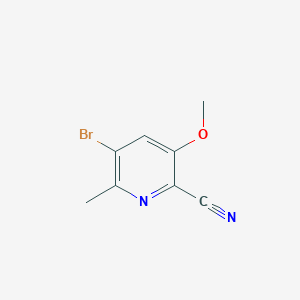

5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile

Description

Properties

IUPAC Name |

5-bromo-3-methoxy-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-5-6(9)3-8(12-2)7(4-10)11-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVZQPVERXKZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C#N)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile typically involves the bromination of 3-methoxy-6-methylpyridine-2-carbonitrile. One common method includes the use of bromine or bromotrimethylsilane as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild heating.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the context of its use .

Comparison with Similar Compounds

Key Physical Properties

- Appearance: Powder form.

- Storage: Stable at room temperature.

- InChI Key: KLVZQPVERXKZJL-UHFFFAOYSA-N .

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

The following table compares key structural features and properties of 5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile with analogous compounds:

Physicochemical Properties

- Solubility: The methoxy group in the target compound improves solubility in polar solvents (e.g., DMF, ethanol) compared to non-polar derivatives like 2-Bromo-3-methylpyridine .

- Melting Points: Derivatives with multiple substituents (e.g., this compound) generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .

Pharmaceutical Relevance

- The target compound serves as a key intermediate in kinase inhibitor synthesis, leveraging its cyano and bromine groups for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- In contrast, 5-Bromo-6-methyl-2-pyridinecarbonitrile is used in agrochemicals but lacks the methoxy group required for specific receptor binding in drug design .

Catalytic Studies

- Density functional theory (DFT) studies highlight the role of exact exchange in predicting the reactivity of brominated pyridines, emphasizing the importance of substituent effects on reaction pathways .

Biological Activity

5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₈BrN₃O

- Molecular Weight : Approximately 244.08 g/mol

- Structure : The compound features a bromine atom, a methoxy group, and a carbonitrile functional group attached to a pyridine ring.

Biological Activity Overview

This compound has shown promising biological activities, particularly as a potential inhibitor of various protein kinases. Protein kinases are critical in regulating cellular processes such as proliferation and survival, making them important targets in cancer therapy.

- Protein Kinase Inhibition : Preliminary studies suggest that this compound interacts with specific kinases involved in signal transduction pathways. Such interactions may modulate pathways crucial for cancer cell growth and survival.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Structural similarities to known antimicrobial agents suggest that it may inhibit bacterial growth by interfering with cellular processes.

Case Study 1: Protein Kinase Inhibition

A study conducted by researchers at Dainippon Pharmaceutical Co., Ltd. examined the inhibitory effects of various pyridine derivatives, including this compound, on protein kinases associated with cancer cell lines. The findings indicated that the compound exhibited significant inhibitory activity against specific kinases, leading to reduced cell proliferation in vitro .

Case Study 2: Antimicrobial Activity

In another study focused on the antimicrobial properties of pyridine derivatives, this compound was tested against several Gram-positive and Gram-negative bacteria. The results showed that the compound had moderate antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective growth inhibition .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₉H₈BrN₃O | Protein kinase inhibitor; antimicrobial |

| 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid | C₈H₈BrNO₃ | Potential dopamine D2 receptor antagonist |

| 5-Bromo-3-methylpyridine-2-carboxylic acid | C₇H₆BrNO₂ | Moderate antibacterial properties |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile with high purity?

- Methodological Answer : Begin with a pyridine precursor (e.g., 3-methoxy-6-methylpyridine). Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions. Subsequent cyanation at the 2-position employs Pd-catalyzed cross-coupling (e.g., with Zn(CN)₂). Purify via silica gel chromatography (hexane/EtOAc gradient) and validate purity (>95%) using HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR (in CDCl₃): Methoxy (δ ~3.9–4.1 ppm), methyl (δ ~2.4–2.6 ppm), and aromatic protons (δ ~7.0–8.5 ppm).

- IR Spectroscopy : Nitrile stretching frequency at ~2230 cm⁻¹.

- Mass Spectrometry : Molecular ion peak (M⁺·) at m/z 241 .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor stability via TLC over 30 days; degradation (<5%) occurs via nitrile hydrolysis in humid conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in electrophilic substitutions?

- Methodological Answer : The methoxy group at C3 directs electrophiles to the para position (C6), but steric hindrance from the C6 methyl group shifts reactivity to C2. Use kinetic studies (e.g., competitive NMR experiments) and DFT calculations (B3LYP/6-31G*) to model transition states and predict substitution patterns .

Q. What strategies resolve contradictions in catalytic efficiency for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Compare ligand systems (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃). Controlled experiments show XPhos improves turnover by mitigating bromide interference. Use Arrhenius plots to correlate activation energy with ligand choice .

Q. How can computational methods predict C–H functionalization sites?

- Methodological Answer : Apply DFT (e.g., Gaussian09 with M06-2X functional) to calculate activation barriers for C4 vs. C5 C–H activation. Solvent effects (e.g., DMF) are modeled via molecular dynamics (AMBER), revealing preferential C4 functionalization due to lower steric strain .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.